molecular formula C11H16N2O2S B6638613 2-Methyl-6-(1-methylsulfonylpyrrolidin-2-yl)pyridine

2-Methyl-6-(1-methylsulfonylpyrrolidin-2-yl)pyridine

Cat. No.: B6638613
M. Wt: 240.32 g/mol
InChI Key: GRYCQRALSNTAKA-UHFFFAOYSA-N
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Description

2-Methyl-6-(1-methylsulfonylpyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group and a methylsulfonylpyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(1-methylsulfonylpyrrolidin-2-yl)pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve continuous flow synthesis techniques to ensure high selectivity and yield. For example, a simplified bench-top continuous flow setup can be used to produce 2-methylpyridines in a greener and more efficient manner compared to conventional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(1-methylsulfonylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced pyrrolidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-Methyl-6-(1-methylsulfonylpyrrolidin-2-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(1-methylsulfonylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(1-methylsulfonylpyrrolidin-2-yl)pyridine is unique due to the presence of both a methylsulfonyl group and a pyrrolidine ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-methyl-6-(1-methylsulfonylpyrrolidin-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-9-5-3-6-10(12-9)11-7-4-8-13(11)16(2,14)15/h3,5-6,11H,4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYCQRALSNTAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2CCCN2S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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